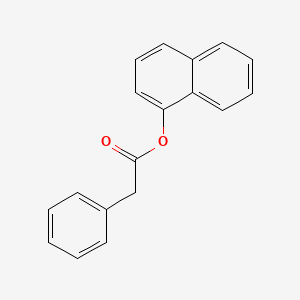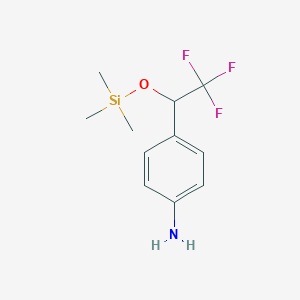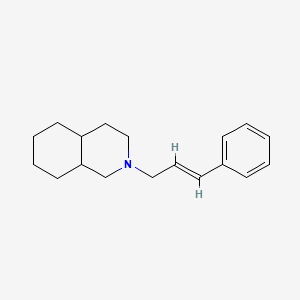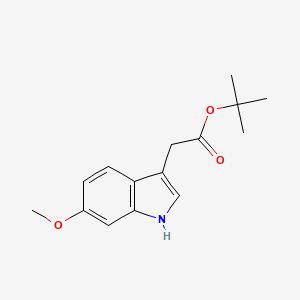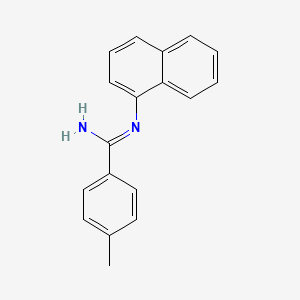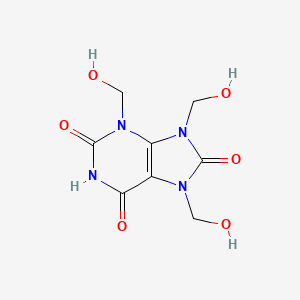
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes three hydroxymethyl groups attached to the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Oxidation: The intermediate product undergoes oxidation to form the trione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the hydroxymethylation and oxidation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione structure to a diol or alcohol.
Substitution: Nucleophilic substitution reactions can replace hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell growth and proliferation.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.
Xanthine: A precursor to uric acid, involved in purine metabolism.
Uniqueness
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- is unique due to its three hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
71042-80-3 |
|---|---|
Molekularformel |
C8H10N4O6 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
3,7,9-tris(hydroxymethyl)purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O6/c13-1-10-4-5(16)9-7(17)11(2-14)6(4)12(3-15)8(10)18/h13-15H,1-3H2,(H,9,16,17) |
InChI-Schlüssel |
UGWISHQXXOYFNF-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C2=C(N(C(=O)NC2=O)CO)N(C1=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
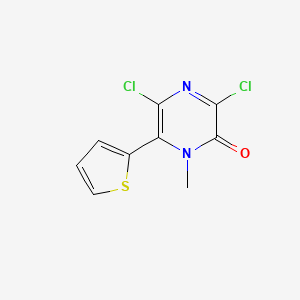

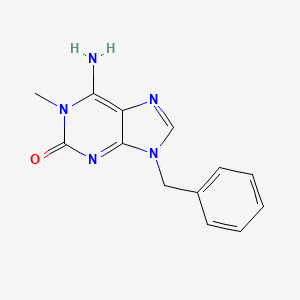
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
